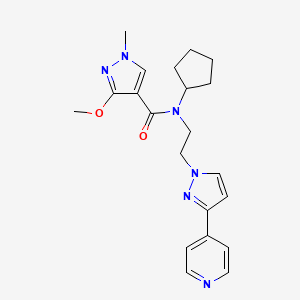

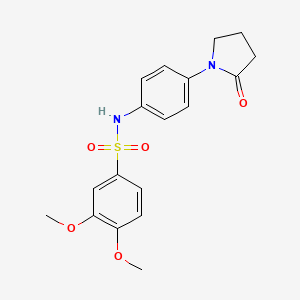

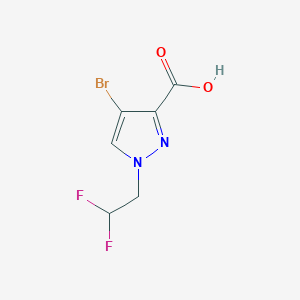

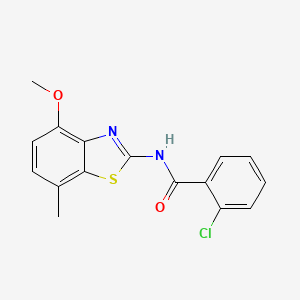

![molecular formula C14H16N2O3 B2440637 (S)-8-苄基六氢吡嗪并[2,1-C][1,4]噁嗪-6,7-二酮 CAS No. 1089280-11-4](/img/structure/B2440637.png)

(S)-8-苄基六氢吡嗪并[2,1-C][1,4]噁嗪-6,7-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

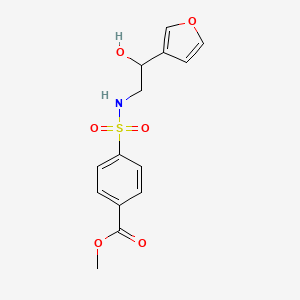

Oxazines are a class of heterocyclic compounds that contain one oxygen atom and one nitrogen atom . They have been the subject of much synthetic interest due to their extensive biological activities . Oxazine derivatives have been documented as worthy synthetic intermediates and also blessed with notable sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer activities .

Synthesis Analysis

Oxazines are versatile intermediates for the synthesis of a variety of heterocycles and bifunctional compounds . Researchers have reported several synthetic approaches for the preparation of oxazines .Molecular Structure Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP. It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically, and is shown to exist in solution entirely as the 4H-isomer .Chemical Reactions Analysis

Oxazines have been found to be stable and can persist for minutes in the absence of oxidants . This property can be exploited in the context of superresolution imaging, as it is possible to control the kinetics of switching between on and off states by adjusting the concentrations of oxidizing and reducing agents .科学研究应用

合成和化学性质

(S)-8-苄基六氢吡嗪并[2,1-C][1,4]噁嗪-6,7-二酮,这是与更广泛的1,2-噁嗪和苄噁嗪类相关的化合物,由于其独特的化学结构和在各个科学研究领域的潜在应用而引起了人们的兴趣。1,2-噁嗪和1,2-苄噁嗪可以通过5,6-二氢-6-羟基-4H-1,2-噁嗪的脱水来合成,而这些化合物则是通过特定有机化合物的环化得到的。这些化合物类别,包括所讨论的具体化合物,由于它们作为手性合成物和一般反应性的应用而重要,使它们在合成有机化学中具有价值(M. Sainsbury)。

生物活性和应用

类似于(S)-8-苄基六氢吡嗪并[2,1-C][1,4]噁嗪-6,7-二酮的化合物,特别是在苄噁嗪家族中,其生物活性和应用已经得到广泛研究。这些物质展示了一系列生物活性,包括抗菌、抗结核、抗真菌、驱虫和抗炎性等性质。这些化合物的结构修饰可以调节它们的生物活性,使它们在药物开发和其他科学研究领域备受关注(K. Waisser, L. Kubicová)。

杂环化学

进一步探索杂环化合物的化学,包括与(S)-8-苄基六氢吡嗪并[2,1-C][1,4]噁嗪-6,7-二酮相关的衍生物,揭示了它们在药物化学中的重要性。具有三嗪和其他嗪骨架的杂环化合物已经被评估其广泛的生物活性,包括抗菌、抗真菌、抗癌和抗病毒活性。这些研究强调了这些化合物在未来药物开发中的重要性,以及它们在科学研究中的作用,旨在理解和治疗各种疾病(Tarawanti Verma, Manish Sinha, N. Bansal)。

未来方向

作用机制

Target of Action

Oxazine derivatives have been shown to interact with various biological targets, influencing their function and leading to changes in cellular activity .

Mode of Action

The compound interacts with its targets through a mechanism involving the de/rehydrogenation of 1,4-oxazine linkers . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

The de/rehydrogenation process it induces can potentially influence various biochemical pathways, leading to downstream effects .

Result of Action

It has been suggested that the compound’s action can lead to significant changes in cellular activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione . For instance, an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected .

属性

IUPAC Name |

(9aS)-8-benzyl-3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-6,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13-14(18)16-6-7-19-10-12(16)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQKXQMOHXDQKJ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2440554.png)

![5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440556.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2440558.png)

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2440569.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2440572.png)

![1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2440573.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2440574.png)

![6-chloro-N-({2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2440577.png)